Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a phenyl group and a 2-bromo-5-methoxybenzamido moiety
Mechanism of Action
Mode of Action
It’s known that brominated compounds often participate in electrophilic aromatic substitution reactions . The bromine atom can be replaced by a nucleophile, leading to changes in the compound’s structure and function .
Biochemical Pathways
Brominated compounds often participate in free radical reactions . These reactions can lead to changes in cellular signaling pathways, potentially affecting various biological processes.
Result of Action
Brominated compounds can cause a variety of effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the 2-bromo-5-methoxybenzamido intermediate: This step involves the bromination of 5-methoxybenzamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling with piperidine: The intermediate is then coupled with piperidine-1-carboxylate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
- Substitution
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a de-brominated product.
Properties
IUPAC Name |
phenyl 4-[[(2-bromo-5-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O4/c1-27-17-7-8-19(22)18(13-17)20(25)23-14-15-9-11-24(12-10-15)21(26)28-16-5-3-2-4-6-16/h2-8,13,15H,9-12,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMWTTAJTDUSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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